molecular formula C5HF5N2 B6599971 4,6-difluoro-2-(trifluoromethyl)pyrimidine CAS No. 1804519-61-6

4,6-difluoro-2-(trifluoromethyl)pyrimidine

Cat. No.: B6599971
CAS No.: 1804519-61-6
M. Wt: 184.07 g/mol
InChI Key: IIJMBMDQGSQJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Difluoro-2-(trifluoromethyl)pyrimidine (CAS 1804519-61-6) is a fluorinated pyrimidine building block of significant interest in modern agrochemical research and development. Its molecular structure, characterized by reactive fluorine substituents and a highly electron-deficient trifluoromethyl-pyrimidine ring, makes it a versatile intermediate for synthesizing novel active ingredients. The primary research value of this compound lies in its application as a key precursor for novel succinate dehydrogenase inhibitor (SDHI) fungicides. Molecular hybridization strategies incorporate this pyrimidine moiety into complex molecules, such as benzoylurea derivatives, to create compounds with potent in vitro antifungal activity against pathogens like Rhizoctonia solani , Botrytis cinerea , and Phomopsis sp. . The mechanism of action for these derived molecules involves binding to the succinate dehydrogenase (SDH) enzyme, a key component in the mitochondrial respiratory chain of fungi, thereby disrupting energy production . Molecular docking studies indicate that derivatives can form stable hydrogen bonds with amino acid residues such as SER-17 and SER-39 in the SDH active site . Beyond its role in creating SDHIs, the this compound scaffold is integral to exploring other bioactive molecules, including other fungicides and agents with insecticidal and herbicidal properties . The presence of both fluorine and trifluoromethyl groups is a critical design feature, as these motifs are known to enhance properties like metabolic stability, lipophilicity, and membrane permeability, leading to improved bioactivity and a broader spectrum of action . This product is intended for chemical synthesis and biological research purposes exclusively. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-difluoro-2-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF5N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJMBMDQGSQJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF5N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigation of Chemical Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution on Fluorinated Pyrimidine (B1678525) Rings

The pyrimidine ring in 4,6-difluoro-2-(trifluoromethyl)pyrimidine is highly activated towards nucleophilic aromatic substitution (SNAr). The fluorine atoms at the C-4 and C-6 positions are excellent leaving groups, and their departure is facilitated by the ability of the heterocyclic ring and the trifluoromethyl group to stabilize the negative charge in the Meisenheimer intermediate.

The SNAr reactions on symmetrically substituted pyrimidines, such as 4,6-dichloro derivatives, are known to proceed efficiently with various nucleophiles. proquest.com For this compound, the C-4 and C-6 positions are electronically equivalent and highly electrophilic. The reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a fluorine atom, forming a tetrahedral intermediate (Meisenheimer complex). Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring.

Due to the high activation, these reactions can often be carried out under mild conditions. rsc.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the fluorine atoms. proquest.comwuxiapptec.comnih.gov With a stoichiometric amount of the nucleophile, monosubstitution can be achieved. By using an excess of the nucleophile or a stronger nucleophile, sequential disubstitution is possible, leading to 4,6-disubstituted-2-(trifluoromethyl)pyrimidines. The regioselectivity of SNAr reactions on substituted pyrimidines can be sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com In this case, the powerful electron-withdrawing trifluoromethyl group at C-2 strongly activates both the C-4 and C-6 positions for nucleophilic attack. rsc.org

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Pyrimidine Rings (Analogous Systems)
Pyrimidine Substrate (Analogue)NucleophileTypical ConditionsProduct TypeReference
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeAliphatic/Cyclic AminesTriethylamine, Ethanol, Reflux4-Amino-6-chloro-pyrimidine derivative proquest.com
2-MeSO₂-4-chloropyrimidineAlkoxidesLow Temperature (-78 °C)2-MeSO₂-4-alkoxy-pyrimidine wuxiapptec.com
2,4,6-Trifluoropyrimidine (B1266109)Aqueous AmmoniaNot specifiedAmino-difluoro-pyrimidine rsc.org
PentafluoropyridineHydroxybenzaldehydesMildly basic conditions4-((perfluoropyridin-yl)oxy)benzaldehydes rsc.org
2,4-Diazidopyrido[3,2-d]pyrimidinep-MethoxybenzylamineDCM, Room TemperatureSubstituted amino derivative nih.gov

Transition Metal-Catalyzed Coupling Reactions in Fluorinated Pyrimidine Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds, and they are highly applicable to the functionalization of this compound. chemie-brunschwig.ch The fluorine atoms serve as effective leaving groups in these transformations, analogous to more traditional chlorine, bromine, or triflate groups. lookchem.comnih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for creating C-C bonds by coupling the fluorinated pyrimidine with an organoboron reagent, typically a boronic acid or its ester. chemie-brunschwig.chlookchem.com The reaction of this compound with various aryl- or heteroarylboronic acids would yield 4-aryl-6-fluoro-2-(trifluoromethyl)pyrimidines or 4,6-diaryl-2-(trifluoromethyl)pyrimidines, depending on the stoichiometry. mdpi.comresearchgate.net These reactions generally require a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand) and a base. lookchem.commdpi.com

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira reaction is employed. wikipedia.org This reaction couples the fluorinated pyrimidine with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed to prevent the undesirable homocoupling of alkynes. wikipedia.org This method allows for the synthesis of 4-alkynyl-6-fluoro- and 4,6-dialkynyl-2-(trifluoromethyl)pyrimidines, which are valuable precursors for more complex structures. researchgate.netnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen (C-N) bonds. wikipedia.org It allows for the coupling of this compound with a wide array of primary and secondary amines. libretexts.org The development of specialized, sterically hindered phosphine ligands (e.g., XPhos, RuPhos) has been crucial to the broad applicability of this reaction, enabling the coupling of even challenging substrates under relatively mild conditions. beilstein-journals.orgnih.govbeilstein-journals.org This provides a direct route to 4-amino-6-fluoro- and 4,6-diamino-2-(trifluoromethyl)pyrimidines.

Table 2: Transition Metal-Catalyzed Coupling Reactions for Pyrimidine Functionalization
Reaction TypeCoupling PartnerTypical Catalyst SystemBond FormedReference
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidsPd(PPh₃)₄ or Pd(OAc)₂/Ligand, BaseC(sp²)-C(sp²) lookchem.commdpi.com
SonogashiraTerminal AlkynesPd Catalyst, Cu(I) co-catalyst, BaseC(sp²)-C(sp) wikipedia.orgnih.gov
Buchwald-Hartwig AminationPrimary/Secondary AminesPd(OAc)₂/Sterically Hindered Ligand, BaseC(sp²)-N wikipedia.orglibretexts.org
HeckAlkenesPd Catalyst, BaseC(sp²)-C(sp²) chemie-brunschwig.ch
C-P CouplingPhosphine ReagentsPd, Ni, or Cu CatalystsC(sp²)-P researchgate.net

Derivatization and Functionalization Strategies

The high reactivity of the C-F bonds in this compound is the cornerstone of its derivatization and functionalization. The strategies primarily revolve around the sequential or selective replacement of the fluorine atoms using the SNAr and cross-coupling reactions discussed previously.

A key strategy is the stepwise functionalization. By carefully controlling reaction conditions and stoichiometry, it is possible to replace one fluorine atom selectively. The resulting monosubstituted product, for example, 4-amino-6-fluoro-2-(trifluoromethyl)pyrimidine, retains a reactive C-F bond. This remaining fluorine can then be replaced in a subsequent, different reaction, such as a Suzuki coupling, to install a second, distinct functional group. This stepwise approach allows for the synthesis of unsymmetrically substituted 4,6-disubstituted pyrimidines, which is a powerful strategy for building molecular diversity. researchgate.net

Furthermore, the introduction of certain functional groups can modulate the reactivity of the molecule for subsequent transformations. For instance, converting the fluoropyrimidine to an aminopyrimidine via Buchwald-Hartwig amination introduces a new point of reactivity; the amino group itself can be further functionalized. nih.gov

While the C-F bonds on the pyrimidine ring are the most reactive sites, derivatization of the trifluoromethyl group is also a possibility, though it generally requires harsher conditions. acs.org Reactions involving the trifluoromethyl group are less common but can provide access to unique derivatives. acs.org For instance, under certain nucleophilic conditions, the -CF₃ group can undergo transformations, although this is less favorable than displacement of the ring fluorines.

Table 3: Derivatization and Functionalization Approaches
StrategyReaction TypeReagentsResulting Functional GroupReference
C-F Bond SubstitutionSNArAlcohols/Phenols, Thiols, AminesEthers, Thioethers, Amines proquest.comwuxiapptec.comrsc.org
C-C Bond FormationSuzuki-Miyaura CouplingAryl/heteroarylboronic acidsAryl/Heteroaryl groups mdpi.comresearchgate.net
C-C Bond FormationSonogashira CouplingTerminal alkynesAlkynyl groups wikipedia.orgnih.gov
C-N Bond FormationBuchwald-Hartwig AminationPrimary/Secondary aminesSubstituted amino groups wikipedia.orgnih.gov
Stepwise FunctionalizationSequential SNAr/CouplingVarious nucleophiles/coupling partnersUnsymmetrical 4,6-disubstituted pyrimidines researchgate.net

Advanced Spectroscopic and Diffraction Based Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 4,6-difluoro-2-(trifluoromethyl)pyrimidine in solution. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) provides a comprehensive picture of the molecule's connectivity and environment. huji.ac.il

A combined analysis of one-dimensional NMR spectra for each active nucleus allows for the unambiguous assignment of all atoms in the structure.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a single signal for the hydrogen atom at the C5 position. This signal's multiplicity will be a triplet due to coupling with the two equivalent fluorine atoms at the C4 and C6 positions (JH-F). The chemical shift would be in the aromatic or heteroaromatic region, significantly influenced by the surrounding electron-withdrawing fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework. Due to the molecule's symmetry, three distinct carbon signals are expected for the pyrimidine (B1678525) ring, plus one for the trifluoromethyl group. All signals for the fluorine-bearing carbons will appear as complex multiplets due to one-bond and multi-bond carbon-fluorine couplings (JC-F), which are typically large. The carbon of the CF₃ group will exhibit a characteristic quartet due to coupling with the three attached fluorine atoms. nih.gov

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. huji.ac.il Two distinct signals are anticipated: one for the trifluoromethyl (-CF₃) group and another for the two equivalent fluorine atoms attached to the pyrimidine ring (C4-F and C6-F). The -CF₃ signal would likely appear as a singlet or a finely split triplet due to long-range coupling with the H5 proton. The signal for the ring fluorines would be a doublet, split by the H5 proton. The chemical shifts are reported relative to a standard like CFCl₃. colorado.edu For example, the ¹⁹F chemical shift for the CF₃ group in similar pyridine (B92270) environments has been reported around -68 ppm. rsc.org A recent computational study on trifluoromethyl pyrimidines provides a theoretical basis for predicting these shifts with high accuracy. nih.gov

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the two nitrogen atoms in the pyrimidine ring. The chemical shifts would be sensitive to the substitution pattern and protonation state of the molecule.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constant
¹H (at C5) ~7.0 - 8.0 t (triplet) ³JH-F
¹³C (C2) ~150 - 160 q (quartet) ²JC-F (from CF₃)
¹³C (C4/C6) ~165 - 175 d (doublet) ¹JC-F
¹³C (C5) ~100 - 110 t (triplet) ²JC-F
¹³C (CF₃) ~115 - 125 q (quartet) ¹JC-F
¹⁹F (CF₃) ~ -65 to -75 s (singlet) or t ⁵JF-H
¹⁹F (C4/C6) ~ -150 to -170 d (doublet) ³JF-H

Note: These are estimated values based on typical ranges for fluorinated pyrimidines. Actual experimental values may vary based on solvent and other conditions.

To confirm assignments made from 1D NMR spectra and to elucidate through-bond and through-space correlations, two-dimensional (2D) NMR experiments are utilized. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY would not be particularly useful for this molecule due to the single proton, but ¹H-¹⁹F COSY could confirm the coupling between the H5 proton and the ring fluorines.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded nuclei, primarily ¹H and ¹³C. It would definitively link the H5 signal to the C5 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions and can provide information about the spatial proximity of atoms, confirming conformational details.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of the molecule's functional groups. researchgate.net These methods are excellent for identifying characteristic bonds and studying molecular symmetry. For this compound, key vibrational modes include C-F, C-H, and C=N stretching and bending, as well as pyrimidine ring deformation modes. nih.gov Data for the closely related compound 2,4,6-trifluoropyrimidine (B1266109) shows strong IR absorptions related to ring and C-F vibrations in the 1000-1600 cm⁻¹ region. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Assignment
3100 - 3000 C-H stretching
1600 - 1550 Pyrimidine ring stretching (C=N, C=C)
1450 - 1350 Pyrimidine ring stretching
1350 - 1100 C-F stretching (strong, characteristic for CF₃)
1200 - 1000 C-F stretching (ring)
900 - 700 C-H out-of-plane bending, ring deformations

Note: These are characteristic ranges. The precise frequencies are unique to the molecule's structure and symmetry.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula C₅HF₅N₂. The PubChem database lists a predicted monoisotopic mass of 184.00598 Da for the compound. uni.lu Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that can be used for structural confirmation. Expected fragmentation pathways for pyrimidines often involve the cleavage of the ring system. For this specific molecule, the loss of the trifluoromethyl radical (•CF₃) or molecules like hydrogen fluoride (B91410) (HF) would be anticipated fragmentation steps.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Type Formula Predicted m/z
[M]⁺ [C₅HF₅N₂]⁺ 184.00543
[M+H]⁺ [C₅HF₅N₂H]⁺ 185.01326
[M+Na]⁺ [C₅HF₅N₂Na]⁺ 206.99520
[M-H]⁻ [C₅F₅N₂]⁻ 182.99870

Source: Predicted data from PubChem. uni.lu m/z refers to the mass-to-charge ratio.

X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique yields exact bond lengths, bond angles, and information about intermolecular interactions, such as π–π stacking, that govern the crystal packing. While no publicly available crystal structure for this compound has been identified, analysis of related trifluoromethyl-pyrimidine derivatives reveals that the trifluoromethyl group significantly influences crystal packing through dipole-dipole interactions and weak hydrogen bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically involving promotions of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π) orbitals. Pyrimidine and its derivatives exhibit characteristic n→π and π→π* transitions. acs.org The substitution with fluorine and trifluoromethyl groups, both being electron-withdrawing, is expected to cause a hypsochromic (blue) shift in the absorption maxima compared to unsubstituted pyrimidine. The UV/Vis spectrum for the related 4,6-difluoropyrimidine shows an absorption maximum around 240 nm. nist.gov The spectrum of this compound is expected in a similar region, providing information on its electronic structure and conjugation.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Insights into Reactivity and Selectivity

Beyond FMO and MEP analyses, quantum chemistry provides a suite of descriptors to quantify the reactivity of a molecule. These "conceptual DFT" parameters are derived from the changes in energy as electrons are added or removed. For 4,6-difluoro-2-(trifluoromethyl)pyrimidine, these would include:

Global Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The ability of the molecule to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from a laser. They are crucial for technologies like frequency conversion, optical switching, and data storage. Computational chemistry is a key tool for screening molecules for potential NLO activity before undertaking complex synthesis and experimentation.

The key NLO properties that can be calculated for this compound include:

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β) and Second Hyperpolarizability (γ): These are tensors that describe the second- and third-order NLO responses, respectively. A large β value is a prerequisite for second-harmonic generation (SHG), a key NLO phenomenon.

Molecules with significant charge separation (large dipole moments) and extended π-conjugated systems often exhibit high NLO responses. While the pyrimidine (B1678525) ring offers some conjugation, the symmetrical substitution and lack of strong electron-donating groups might limit the second-order NLO (β) response of this compound. However, its high degree of fluorination could influence its third-order NLO (γ) properties.

Exploration of Functional Analogues and Potential Applications As Chemical Scaffolds

Research as a Building Block in Medicinal Chemistry (Informed by other fluorinated pyrimidines)

Fluorinated pyrimidines (FPs) are a cornerstone in medicinal chemistry, most notably with the anticancer drug 5-fluorouracil (B62378) (5-FU). mdpi.comnih.gov The introduction of fluorine can stabilize certain molecular conformations and alter electronic properties, making these scaffolds valuable for designing targeted therapies. mdpi.com The unique characteristics of the carbon-fluorine bond and the trifluoromethyl group—a strong electron-withdrawing moiety—are leveraged to enhance the efficacy and pharmacokinetic profiles of drug candidates. semanticscholar.orgnih.gov The development of FP-based polymers for drug delivery aims to improve anti-tumor activity while reducing systemic toxicities. mdpi.com

The fluorinated pyrimidine (B1678525) framework is a key component in the design of various enzyme inhibitors. While specific studies on 4,6-difluoro-2-(trifluoromethyl)pyrimidine as an inhibitor for Focal Adhesion Kinase (FAK) or Branched-Chain Aminotransferase (BCAT) are not detailed in the provided results, the general class of fluorinated pyrimidines is well-established in this role. For instance, 5-Fluorouracil's primary mechanism involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. nih.gov

In the context of antiviral research, pyrimidine derivatives are recognized for their broad-spectrum biological activities, which include anti-viral and anti-HIV effects. nih.gov The viral polymerase, an essential enzyme for viral replication, is a key target. nih.gov Studies have shown that short RNA molecules (decoys) that mimic the terminal sequences of the influenza virus genome can inhibit the viral polymerase's activity. nih.gov This principle of competitive inhibition using molecular mimics is a strategy where fluorinated pyrimidines could serve as core structures for developing novel antiviral agents that target viral polymerases.

Research has demonstrated that trifluoromethyl pyrimidine derivatives are effective scaffolds for creating new antifungal and insecticidal agents. nih.govfrontiersin.org In one study, a series of novel trifluoromethyl pyrimidine derivatives featuring an amide moiety were synthesized and evaluated. nih.govfrontiersin.org Several of these compounds displayed significant in vitro antifungal activity against a range of plant pathogens at a concentration of 50 μg/mL. nih.gov

Table 1: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

Fungal Species Activity Level
Botryosphaeria dothidea Good
Phomopsis sp. Good
Botrytis cinerea Good
Colletotrichum gloeosporioides Good
Pyricularia oryzae Good
Sclerotinia sclerotiorum Good

Source: nih.gov

The same series of compounds also exhibited moderate insecticidal properties against agricultural pests like Mythimna separata and Spodoptera frugiperda when tested at a concentration of 500 μg/mL. nih.gov These findings underscore the potential of using the trifluoromethyl pyrimidine core to develop dual-action pesticides for crop protection. frontiersin.org

Role in Agrochemical Research and Development

Fluorinated heterocyclic compounds are of paramount importance in the agrochemical industry, with a significant percentage of modern pesticides containing fluorine. numberanalytics.comresearchgate.net The introduction of fluorine or trifluoromethyl groups can enhance a molecule's stability, lipophilicity, and ability to penetrate biological membranes, leading to more effective and potent agrochemicals. researchgate.netsemanticscholar.org Pyrimidine derivatives, in particular, are widely utilized in pesticides due to their diverse biological activities and the ease with which their structure can be modified. researchgate.netfrontiersin.org

The trifluoromethyl pyrimidine structure is a key component in many commercial fungicides and insecticides. nih.gov For example, pyrimidine-based fungicides are a major focus in the development of new treatments for plant fungal diseases. nih.gov The success of commercialized pyrimidine compounds has spurred further research into novel derivatives, such as those containing amide or amine moieties, which have shown promising antifungal, insecticidal, and antiviral activities in laboratory settings. frontiersin.orgfrontiersin.org The development of these compounds is often driven by the need to overcome growing pesticide resistance in agricultural settings. nih.gov

Advanced Materials Science Investigations (Relating to fluorinated heterocyclic compounds)

The unique properties conferred by fluorine make fluorinated heterocyclic compounds valuable in materials science. researchgate.netresearchgate.netnih.gov These properties, including high electronegativity, thermal stability, and low surface energy, are leveraged in the creation of advanced materials for various applications. numberanalytics.comresearchgate.net

Fluorinated compounds are integral to the synthesis of specialized polymers and liquid crystals. researchgate.netnih.gov Fluorinated polymers exhibit a range of desirable characteristics, such as self-assembly and low surface energies. researchgate.net In the field of liquid crystals (LCs), fluorine substitution is a key strategy for tuning dielectric anisotropy, a critical property for display technologies. nih.gov By strategically placing C-F bonds, materials can be designed with either positive or negative dielectric anisotropy to meet the requirements of different Liquid Crystal Display (LCD) modes. nih.gov For instance, selectively fluorinated cyclopropanes have been incorporated into LC structures to create materials with specific electronic properties for modern display applications. nih.gov

Heterocyclic compounds are fundamental to the function of Organic Light-Emitting Diodes (OLEDs), serving as emissive, charge-transport, and host materials. numberanalytics.com The introduction of fluorine into these heterocyclic structures is a common strategy to enhance material properties. numberanalytics.com For example, sulfur-fused heterocyclic derivatives are widely investigated for next-generation OLEDs. The oxidation of sulfur atoms in these heterocycles can create electron-deficient structures that improve electron injection and transport, which is beneficial for device efficiency. rsc.org Fluorinated heterocyclic polymers are also used in OLEDs due to their high electron affinity and stability. numberanalytics.com The design of novel organic compounds, often containing heterocyclic and fluorinated motifs, is an active area of research for developing OLEDs with improved efficiency, lifetime, and color purity. google.com

Molecular Mechanism of Action Studies (General to fluorinated pyrimidines)

The biological activity of fluorinated pyrimidines, a class of compounds to which this compound belongs, is primarily attributed to their role as antimetabolites. nih.gov These compounds structurally mimic endogenous pyrimidines, allowing them to interfere with vital cellular processes, most notably nucleic acid synthesis and function. nih.govfrontiersin.org The primary mechanisms of action, extensively studied for compounds like 5-fluorouracil (5-FU), involve the inhibition of key enzymes and incorporation into RNA and DNA, leading to cytotoxicity, particularly in rapidly proliferating cancer cells. nih.govfigshare.commdpi.com

The central target for many fluorinated pyrimidines is thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. mdpi.comgoogle.comwikipedia.org Fluorinated pyrimidines are intracellularly converted into active metabolites, such as fluorodeoxyuridine monophosphate (FdUMP). nih.govfrontiersin.org FdUMP is a potent inhibitor of TS, forming a stable ternary complex with the enzyme and the folate cofactor, N⁵, N¹⁰-methylenetetrahydrofolate. nih.govfrontiersin.org This covalent binding blocks the normal catalytic cycle of TS, preventing the methylation of deoxyuridine monophosphate (dUMP) to dTMP. nih.govgoogle.com The resulting depletion of the dTMP pool leads to an imbalance in deoxynucleotide triphosphates (dNTPs), specifically a decrease in dTTP and an accumulation of dUTP. This imbalance can trigger catastrophic events during DNA replication and repair, ultimately leading to cell death. nih.gov

In addition to TS inhibition, the metabolites of fluorinated pyrimidines can be incorporated into both RNA and DNA, leading to further cellular damage. nih.govnih.gov The triphosphate form of fluorouridine (FUTP) can be incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). This incorporation can disrupt RNA processing, splicing, and stability, affecting the synthesis of essential proteins. nih.govfrontiersin.org

The table below summarizes the key molecular mechanisms of action for fluorinated pyrimidines.

Mechanism of ActionKey MetaboliteTarget MoleculeCellular Consequence
Inhibition of Thymidylate SynthaseFluorodeoxyuridine monophosphate (FdUMP)Thymidylate Synthase (TS)Depletion of dTMP, leading to DNA synthesis inhibition and cell death. nih.govmdpi.comgoogle.com
Incorporation into RNAFluorouridine triphosphate (FUTP)RNADisruption of RNA processing, splicing, and protein synthesis. nih.govfrontiersin.org
Incorporation into DNAFluorodeoxyuridine triphosphate (FdUTP)DNADNA damage, strand breaks, and induction of apoptosis. nih.govfrontiersin.orgnih.gov
Inhibition of Other EnzymesFluoropyrimidine metabolitesDNA topoisomerase 1, RNA modifying enzymesFurther contribution to DNA damage and disruption of RNA function. frontiersin.orgfigshare.comresearchgate.net

Future Research Trajectories and Unexplored Avenues

Innovations in Synthesis and Reaction Discovery

The synthesis of 4,6-difluoro-2-(trifluoromethyl)pyrimidine presents an opportunity for the development of novel and efficient synthetic methodologies. Current approaches to fluorinated pyrimidines often involve multi-step sequences that can be resource-intensive. nih.govnih.gov Future research could focus on streamlining these processes.

One promising avenue is the exploration of late-stage fluorination techniques. The ability to introduce fluorine atoms into a pre-formed pyrimidine (B1678525) ring in the final steps of a synthesis would offer significant advantages in terms of efficiency and the ability to rapidly generate diverse analogs. Additionally, the development of one-pot multicomponent reactions, a strategy that has been successful for other pyrimidine derivatives, could provide a more atom-economical and environmentally benign route to this compound and its derivatives.

Further research into the reactivity of the C-F bonds and the trifluoromethyl group is also warranted. Understanding the conditions under which selective nucleophilic or electrophilic substitution can occur at different positions on the pyrimidine ring will be crucial for unlocking the full synthetic potential of this compound.

Table 1: Potential Future Synthetic Approaches

Synthetic Strategy Potential Advantages Key Research Focus
Late-Stage Fluorination Increased efficiency, rapid analog synthesis Development of selective fluorinating agents and reaction conditions.
One-Pot Multicomponent Reactions Atom economy, reduced waste, simplified procedures Identification of suitable starting materials and catalysts.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound will be essential for its future applications. Advanced spectroscopic techniques, particularly multinuclear NMR spectroscopy, will play a pivotal role in this characterization.

Given the presence of both fluorine and trifluoromethyl groups, 19F NMR spectroscopy will be an invaluable tool. Future studies should aim to fully assign the 19F NMR spectrum and to understand the through-space and through-bond coupling constants between the fluorine atoms. This data will provide detailed insights into the molecule's conformation and electronic environment.

In conjunction with experimental studies, computational NMR predictions can aid in the interpretation of complex spectra and provide a deeper understanding of the structure-property relationships. The application of two-dimensional NMR techniques, such as 1H-19F HETCOR, will also be crucial for unambiguously assigning the structure of new derivatives.

Integration of Machine Learning in Computational Design

The field of drug discovery and materials science is increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). rsc.orgharvard.eduspringernature.com For this compound, ML algorithms could be employed to accelerate the design of new functional derivatives with desired properties.

Generative models, a type of ML, can be trained on existing libraries of pyrimidine derivatives to propose novel structures with high predicted activity for a specific biological target or material application. nih.gov These in silico methods can significantly reduce the time and cost associated with traditional trial-and-error approaches to synthesis and screening.

Furthermore, machine learning models can be developed to predict key physicochemical properties, such as solubility, lipophilicity, and metabolic stability, based on the molecular structure. This predictive power will be instrumental in guiding the design of derivatives with optimized profiles for various applications.

Table 2: Application of Machine Learning in Compound Design

Machine Learning Application Potential Impact Key Research Focus
Generative Models De novo design of novel derivatives Training on relevant chemical datasets.
Property Prediction Optimization of physicochemical properties Development of accurate QSAR and QSPR models.

Development of Targeted Functional Derivatives

The unique combination of fluorine atoms and a trifluoromethyl group on the pyrimidine scaffold of this compound makes it an attractive starting point for the development of targeted functional derivatives. The high electronegativity and metabolic stability often conferred by fluorine can be advantageous in medicinal chemistry and materials science. rsc.orgresearchgate.net

Future research should focus on the selective functionalization of the pyrimidine ring to introduce a variety of substituents. For instance, the introduction of amino, hydroxyl, or aryl groups could lead to the discovery of compounds with interesting biological activities, such as kinase inhibition or antimicrobial effects, which have been observed in other pyrimidine derivatives. orientjchem.orggsconlinepress.com

Q & A

Q. How can fluorous-tagged reagents improve the scalability of pyrimidine synthesis?

  • Methodological Answer : Fluorous tags (e.g., perfluorodecanethiol) enable phase separation, simplifying purification. For example, fluorous-tagged 2,4-dichloro-6-methylpyrimidine reacts with amines, after which the tag is removed via oxidation or displacement. This method reduces chromatography steps and improves yields by >15% in multi-gram syntheses .

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